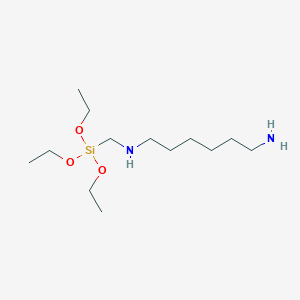

N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-(triethoxysilylmethyl)hexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32N2O3Si/c1-4-16-19(17-5-2,18-6-3)13-15-12-10-8-7-9-11-14/h15H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQTYXHHYIJDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CNCCCCCCN)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32N2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164751 | |

| Record name | 1,6-Hexanediamine, N-((triethoxysilyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15129-36-9 | |

| Record name | N1-[(Triethoxysilyl)methyl]-1,6-hexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15129-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexanediamine, N-((triethoxysilyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015129369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediamine, N-((triethoxysilyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(6-Aminohexyl)aminomethyltriethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Hydrolysis:the Process Begins with the Hydrolysis of the Ethoxy Groups Och2ch3 Upon Exposure to Water, Forming Reactive Silanol Groups Si Oh and Releasing Ethanol As a Byproduct. This Reaction Can Be Catalyzed by Acids or Bases; the Amine Groups Within the Silane Molecule Itself Can Act As a Base Catalyst.nih.gov

Si-(OCH2CH3)3 + 3H2O ⇌ Si-(OH)3 + 3CH3CH2OH

Interfacial Engineering and Surface Modification with N 6 Aminohexyl Aminomethyltriethoxysilane

Fundamental Principles of Surface Functionalization

The surface functionalization process with N-(6-aminohexyl)aminomethyltriethoxysilane involves a series of chemical reactions that lead to the formation of a stable, covalently bonded organosilane layer on a substrate. This process is primarily governed by the reactivity of the triethoxysilane (B36694) group with hydroxylated surfaces and the subsequent interactions of the amino groups.

The triethoxysilane end of the this compound molecule is the anchor that facilitates its covalent attachment to a variety of inorganic substrates. cymitquimica.com This process, known as silanization, is particularly effective on surfaces rich in hydroxyl (-OH) groups, such as silicon oxide (SiO₂), aluminum oxide (Al₂O₃), titanium oxide (TiO₂), zirconium oxide (ZrO₂), and tin oxide (SnO₂). cymitquimica.comgelest.com

The initial step in the grafting process is the hydrolysis of the ethoxy groups (-OCH₂CH₃) on the silicon atom in the presence of water. This reaction forms reactive silanol (B1196071) groups (-Si-OH). nih.gov These silanol groups can then condense with the hydroxyl groups present on the inorganic substrate, forming stable siloxane bonds (Si-O-Substrate). nih.gov This covalent linkage ensures a durable and robust attachment of the silane (B1218182) layer to the substrate. cymitquimica.com

The reaction can be summarized as follows:

Hydrolysis: R-Si(OCH₂CH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃CH₂OH

Condensation: R-Si(OH)₃ + HO-Substrate → R-Si(OH)₂-O-Substrate + H₂O

Further condensation can occur between adjacent silanol groups of the grafted molecules, leading to the formation of a cross-linked polysiloxane network on the surface. This network enhances the stability and density of the functional layer.

The quality and thickness of the grafted layer, whether a monolayer or a multilayer, can be controlled by factors such as the reaction temperature, the concentration of the silane solution, the presence of water, and the type of solvent used. nih.govnih.gov For instance, vapor-phase deposition tends to produce more uniform and reproducible monolayers compared to solution-phase deposition. nih.gov

The presence and density of hydroxyl groups on the substrate surface are critical for the successful grafting of this compound. These surface hydroxyls act as the primary reaction sites for the silanol groups of the hydrolyzed silane. The formation of the Si-O-Substrate covalent bond is the driving force behind the surface modification process. nih.gov

The general consensus for preparing well-defined aminosilane (B1250345) layers involves careful control of reaction conditions to promote the formation of covalent Si-O-Substrate bonds while minimizing uncontrolled polymerization in solution. nih.gov This includes using anhydrous solvents with trace amounts of water, moderate temperatures to disrupt weaker hydrogen bonds, and post-deposition curing steps to drive the condensation reactions to completion. nih.gov

The key attribute of this compound is its bifunctional nature, which enables the creation of a heterogeneous interface between two dissimilar materials. cymitquimica.comnih.gov The molecule possesses two distinct functionalities:

The Triethoxysilane Group: This inorganic-reactive part of the molecule forms strong, covalent siloxane bonds with the inorganic substrate, as detailed previously. cymitquimica.com

The Amino Groups: The primary and secondary amine groups at the other end of the long alkyl chain provide an organic-reactive functionality. These amine groups can interact with a wide range of organic polymers and molecules through various mechanisms, including covalent bond formation (e.g., with epoxy resins or isocyanates), hydrogen bonding, and ionic interactions. nih.gov

This dual reactivity allows this compound to act as a "molecular bridge" or "coupling agent," effectively linking an inorganic substrate to an organic matrix. cymitquimica.com The resulting heterogeneous interface is a composite structure where the properties of both the inorganic and organic phases are combined to achieve enhanced performance, such as improved adhesion, mechanical strength, and durability of the composite material. The long hexyl linker provides flexibility and spatial separation between the inorganic and organic interfaces.

Hydrolytic Stability and Durability of this compound-Derived Layers

The long-term performance of surfaces modified with aminosilanes in aqueous or humid environments is critically dependent on the hydrolytic stability of the grafted layer. The siloxane bonds that anchor the silane to the substrate and cross-link the silane molecules are susceptible to hydrolysis, which can lead to the detachment of the functional layer.

The cleavage of siloxane bonds (Si-O-Si or Si-O-Substrate) can occur through hydrolysis, a reaction that is the reverse of the condensation process. This reaction can be catalyzed by both acids and bases. acs.orgresearchgate.net In the context of aminosilane layers, the amine groups present in the molecule can act as internal catalysts for the hydrolysis of the siloxane bonds. nih.govnih.gov

The proposed mechanism for amine-catalyzed detachment involves the formation of a stable five-membered cyclic intermediate for aminosilanes with a propyl linker (like 3-aminopropyltriethoxysilane (B1664141) or APTES). nih.govrsc.org This intramolecular catalysis significantly accelerates the hydrolysis of the siloxane bonds, leading to a loss of surface functionality, especially in aqueous environments at elevated temperatures. nih.govnih.gov The degradation of the siloxane network can also be initiated by the nucleophilic attack of water or hydroxide (B78521) ions on the silicon atom. researchgate.net

The stability of the silane layer is also influenced by the deposition method. Layers prepared in the vapor phase or in anhydrous toluene (B28343) at elevated temperatures tend to be denser and more cross-linked, exhibiting greater hydrolytic stability compared to those prepared under other conditions. nih.gov

A key factor influencing the hydrolytic stability of aminosilane layers is the length of the alkyl chain separating the amine group from the silicon atom. nih.govnih.gov Research has shown that aminosilanes with longer alkyl linkers, such as this compound (AHAMTES), form significantly more stable layers compared to those with shorter linkers like the propyl group in APTES. nih.govnih.gov

The enhanced stability of AHAMTES-derived layers is attributed to the fact that the long hexyl linker makes the formation of the five-membered cyclic intermediate, which is crucial for intramolecular amine-catalyzed hydrolysis, sterically unfavorable or impossible. nih.gov While intermolecular catalysis can still occur, it is generally less efficient than the intramolecular pathway. As a result, the rate of siloxane bond hydrolysis and subsequent detachment of the silane molecules is significantly reduced. nih.gov

Studies have demonstrated that while APTES-derived layers can experience significant degradation in water, AHAMTES monolayers show remarkable resistance to hydrolysis. nih.gov This improved stability leads to better amine retention on the surface over time, which is critical for applications that rely on the long-term performance of the amine functionality. The choice of an aminosilane with an appropriate alkyl linker length is therefore a crucial consideration for designing durable and reliable functional surfaces for use in aqueous environments.

Interactive Data Table: Comparative Hydrolytic Stability of Aminosilane Layers

The following table summarizes the findings on the hydrolytic stability of different aminosilane layers, highlighting the effect of the alkyl linker length.

| Aminosilane | Alkyl Linker Structure | Intramolecular Catalysis of Hydrolysis | Hydrolytic Stability | Reference |

| 3-Aminopropyltriethoxysilane (APTES) | Propyl | Favorable (via 5-membered ring) | Low | nih.govnih.gov |

| N-(2-aminoethyl)-3-aminopropyltriethoxysilane (AEAPTES) | Ethyl and Propyl | Sterically hindered | Moderate | nih.govnih.gov |

| This compound (AHAMTES) | Hexyl and Methyl | Unfavorable | High | nih.govnih.gov |

Adhesion Promotion Mechanisms and Applications

Promoting Interfacial Adhesion between Organic and Inorganic Materials

This compound functions as a silane coupling agent, which is a molecule that can form durable bonds between dissimilar materials, specifically organic and inorganic materials. cymitquimica.com This ability is crucial in the development of advanced composite materials with enhanced properties. gelest.com

The mechanism of adhesion promotion involves a dual functionality within the this compound molecule:

Inorganic Reactivity: The triethoxysilane group is hydrolyzable. In the presence of water, the ethoxy groups (-OCH2CH3) undergo hydrolysis to form silanol groups (-Si-OH). These silanol groups can then condense with hydroxyl groups (-OH) present on the surface of inorganic materials such as silica (B1680970), glass, and metal oxides (e.g., aluminum, zirconium, tin, titanium, and nickel oxides). cymitquimica.com This condensation reaction forms stable covalent siloxane bonds (-Si-O-Inorganic) at the interface, firmly anchoring the silane to the inorganic substrate.

Organic Reactivity: The N-(6-aminohexyl)aminomethyl group is the organofunctional part of the molecule. The primary and secondary amine groups are capable of interacting and reacting with a wide range of organic polymers. These interactions can be in the form of hydrogen bonding, electrostatic attractions, or covalent bond formation with functional groups on the polymer chains (e.g., epoxy, isocyanate, or acid groups). This creates a strong linkage between the silane layer and the bulk organic matrix.

Through this dual action, this compound effectively acts as a molecular bridge, improving the compatibility and adhesion between the organic and inorganic phases. This leads to enhanced mechanical properties and durability of the resulting composite material. gelest.com

Role in Polymer-Metal Hybrid Interfaces and Fiber-Reinforced Composites

The adhesion-promoting capabilities of this compound are particularly valuable in the fabrication of polymer-metal hybrid structures and fiber-reinforced composites.

Fiber-Reinforced Composites: These composites consist of high-strength fibers (e.g., glass, carbon, or aramid) embedded in a polymer matrix. The performance of the composite is highly dependent on the interfacial adhesion between the fibers and the matrix. This compound can be applied as a sizing agent to the fibers. The silane chemically bonds to the fiber surface, and the amino groups react with the polymer matrix during curing. This strong interfacial bond ensures efficient load transfer from the matrix to the reinforcing fibers, maximizing the composite's strength and toughness. gelest.com The use of such coupling agents can also improve the composite's resistance to moisture and other environmental factors that can degrade the fiber-matrix interface.

Interfacial Compatibilization in Polymer Blends

In many cases, polymers are immiscible, resulting in blends with poor phase morphology and weak mechanical properties. Interfacial compatibilizers are additives that can improve the compatibility between the different polymer phases. These compatibilizers typically have segments that are miscible or reactive with each of the polymer components in the blend.

While direct studies on the use of this compound as a primary compatibilizer in simple polymer blends are not extensively documented, its chemical structure suggests a potential role in specific types of polymer blend systems, particularly those containing an inorganic filler or a polymer with functional groups that can react with amines.

The fundamental principle of compatibilization is to reduce the interfacial tension between the polymer phases, leading to a finer and more stable morphology, and to enhance the adhesion between the phases. kpi.ua In a blend where one of the polymer phases has, for example, maleic anhydride (B1165640) grafts, the amine groups of this compound could react at the interface to form a graft copolymer in situ. This newly formed copolymer would then act as a compatibilizer, strengthening the interface between the two polymer phases.

Applications of N 6 Aminohexyl Aminomethyltriethoxysilane in Advanced Material Systems

Polymer Modification and Composite Fabrication

Preparation of Silane-Modified Polymers

The preparation of silane-modified polymers often involves the reaction of a polymer with a silane (B1218182) coupling agent like N-(6-aminohexyl)aminomethyltriethoxysilane. cfsilicones.comgoogle.com This process typically involves the hydrolysis of the silane's alkoxy groups to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic fillers or react with other polymer chains, creating a stable, cross-linked network. This modification improves the compatibility between the polymer matrix and inorganic components, leading to enhanced material properties. onlytrainings.com

The synthesis can be carried out through various methods, including melt-processing in an extruder, where the silane is mixed with the polymer blend. researchgate.net Another approach involves the condensation of silanes in an aqueous solvent mixed with water-soluble polymers, followed by optional drying to obtain a silane-modified additive in powder form. google.com

Enhancing Interfacial Adhesion and Mechanical Properties in Polymer Blends (e.g., Poly(lactic acid)/recycled Polypropylene)

In immiscible polymer blends, such as those made from poly(lactic acid) (PLA) and recycled polypropylene (B1209903) (rPP), achieving good interfacial adhesion is critical for obtaining desirable mechanical properties. researchgate.netscholaris.caelsevierpure.com this compound has been shown to be an effective interfacial modifier in such systems. researchgate.net

When introduced into a PLA/rPP blend, the silane improves the adhesion between the two polymer phases. researchgate.net This enhanced interaction leads to a significant improvement in the mechanical properties of the blend. Research has demonstrated that the addition of this silane can increase the tensile strength and impact strength of PLA/rPP blends. researchgate.net For instance, the tensile strength of the modified blends has been observed to reach its maximum at a silane concentration of 1.5 wt.% relative to the modified PLA content. researchgate.net

Table 1: Effect of this compound on PLA/rPP Blends

| Property | Unmodified PLA/rPP Blend | Silane-Modified PLA/rPP Blend |

| Interfacial Adhesion | Poor | Improved researchgate.net |

| Tensile Strength | Lower | Increased, with a maximum at 1.5 wt.% silane researchgate.net |

| Impact Strength | Lower | Increased with increasing silane concentration researchgate.net |

Nanoparticle Functionalization and Hybrid Nanomaterials

The ability of this compound to modify surfaces at the nanoscale makes it invaluable in the development of advanced hybrid nanomaterials. cfsilicones.comgelest.com Its application extends to the functionalization of various nanoparticles, enhancing their properties and enabling their use in a wide range of technological and biomedical fields.

Surface Modification of Mesoporous Silica (B1680970) Nanoparticles

Mesoporous silica nanoparticles (MSNs) are widely researched as carriers for various molecules due to their large surface area and tunable pore size. mdpi.comresearchgate.net The surface of MSNs can be readily functionalized with silanes like this compound to introduce specific functionalities. mdpi.comajol.info This modification can alter the surface charge and improve the interaction of the nanoparticles with other materials or biological systems. abo.fi

The process of surface modification typically involves the reaction of the silane with the silanol groups present on the surface of the silica nanoparticles. ajol.info This grafting of the aminosilane (B1250345) onto the MSN surface can be confirmed through analytical techniques such as FT-IR spectroscopy. ajol.info The efficiency of this grafting process can be influenced by several factors, including the concentration of the silane, the pH of the reaction medium, and the reaction time and temperature. ajol.info

Functionalization of Metal Nanostructures (e.g., Gold Nanoshells, Superparamagnetic Iron Oxide Nanocrystals)

This compound is also utilized in the surface modification of metal nanostructures, such as gold nanoshells and superparamagnetic iron oxide nanoparticles (SPIONs). nih.govnih.gov This functionalization is crucial for improving their stability, biocompatibility, and for introducing specific targeting capabilities, particularly in biomedical applications like cancer diagnosis and therapy. nih.govnih.gov

In the case of SPIONs, coating them with aminosilanes introduces amino groups on their surface. nih.gov This has been shown to be a key factor in enabling the interaction of these nanoparticles with cancer cells. nih.gov Research indicates that the cellular uptake of functionalized SPIONs is dependent on the presence of these amino groups. nih.gov Similarly, the surface chemistry involving trichloroalkylsilane or alkyltrialkoxysilane compounds provides a robust method for attaching biomolecules to these nanoparticles. nih.gov

Modification of Diatomaceous Earth Silica Particles for Functional Applications

Diatomaceous earth, a naturally occurring siliceous sedimentary rock, consists of the fossilized remains of diatoms. Its silica-based structure makes it a suitable substrate for modification with silane coupling agents. While specific studies focusing solely on this compound with diatomaceous earth are not prevalent in the provided search results, the principles of silica surface modification are directly applicable.

The silanol groups on the surface of diatomaceous earth particles can react with the triethoxysilane (B36694) group of this compound. This functionalization introduces amino groups onto the particle surface, which can then be used for a variety of applications. These modified particles can act as functional fillers in polymer composites, as carriers for active substances, or in filtration and purification processes where specific surface interactions are required. The introduction of amino functionalities can significantly alter the surface properties of diatomaceous earth, expanding its utility in advanced material systems.

Design and Synthesis of Hybrid Organic-Inorganic Nanomaterials

The dual functionality of this compound makes it a valuable precursor in the bottom-up synthesis of complex hybrid organic-inorganic nanomaterials. These materials combine the properties of both organic polymers (flexibility, processability) and inorganic components (rigidity, thermal stability) at the nanoscale.

The primary synthesis route involves the sol-gel process. The triethoxysilyl group of the molecule undergoes hydrolysis and condensation reactions, either with itself or with other silicon alkoxides like tetraethoxysilane (TEOS), to form a stable, cross-linked silica (siloxane) network. Simultaneously, the terminal aminohexyl and internal amine groups remain available for further chemical reactions. These amine groups provide reactive sites for grafting organic polymers or attaching other functional molecules.

A common strategy is the "grafting-to" approach, where pre-synthesized polymer chains are covalently linked to the surface of inorganic nanoparticles. mdpi.com For instance, silica nanoparticles can be functionalized using this compound during their synthesis. A study on a similar compound, N-(6-aminohexyl)aminopropyltrimethoxysilane (AHAP3), demonstrated the formation of silica nanoparticles through co-condensation with tetraethoxysilane (TEOS). researchgate.net The amine groups introduced onto the nanoparticle surface can then serve as anchor points. For example, gold nanoparticles (AuNPs) can be attached to these amino-functionalized silica surfaces to create magneto-plasmonic nanostructures. mdpi.com This method allows for precise control over the architecture and functionality of the final nanomaterial, enabling its use in highly specialized applications. The use of such diamino silanes is also noted for the surface modification of microparticles to enhance properties like dispersion, stability, and adhesion. gelest.com

Table 1: Synthesis Approaches for Hybrid Nanomaterials

| Synthesis Approach | Description | Role of this compound |

|---|---|---|

| Co-condensation | Simultaneous hydrolysis and condensation of the aminosilane with a bulk matrix precursor (e.g., TEOS). | Integrates directly into the inorganic (silica) network, distributing amino functional groups throughout the material or on its surface. researchgate.net |

| "Grafting-to" | Covalent attachment of pre-formed polymer chains to a nanoparticle surface. | Provides the amino-functional surface on the nanoparticle core, enabling the linking of polymers or other molecules. mdpi.com |

| Surface Functionalization | Post-synthesis modification of existing inorganic nanoparticles. | Forms a reactive amino-functional monolayer on the nanoparticle surface for further modification. gelest.com |

Coating Technologies and Surface Priming

The performance of coatings, adhesives, and sealants is highly dependent on their ability to adhere to the substrate. This compound is a key adhesion promoter, or coupling agent, that creates a strong, water-resistant chemical bridge between inorganic surfaces and organic polymer systems. specialchem.com

This compound is highly effective as a primer for a wide range of substrates. Its mechanism of action involves the hydrolysis of the ethoxy groups in the presence of surface moisture, converting them into reactive silanol (Si-OH) groups. These silanols then form stable, covalent oxane bonds (e.g., Si-O-Si with glass, or Si-O-Metal) with inorganic surfaces. cymitquimica.com

Glass and Siliceous Surfaces: The silanol groups readily condense with the hydroxyl groups present on the surface of glass, forming a durable siloxane bond.

Metal Substrates: The compound forms stable condensation products with the oxide layers present on metals such as aluminum, steel, zirconium, tin, titanium, and nickel. cymitquimica.comshinetsusilicone-global.com This creates a robust interface that significantly improves the adhesion of subsequent paint or coating layers and enhances corrosion resistance. shinetsusilicone-global.com

Polymer Substrates: While the primary bonding mechanism is with inorganic surfaces, the amino groups can interact with various polymer substrates through hydrogen bonding or by reacting with functional groups on the polymer surface, improving adhesion. A similar long-chain amino silane has been noted for its utility as a primer for various polymers. cfsilicones.com

Adhesion Promoter: When used as an additive, the silane migrates to the interface between the polymer matrix and the substrate (or inorganic fillers). specialchem.cominnospk.com The silane end bonds with the substrate, while the amino-functional organic chain becomes entangled and reacts with the bulk polymer matrix, creating a strong covalent link across the interface. specialchem.com This improves adhesion to substrates like glass, metals, and ceramics. innospk.comlencolo37.com

Coupling Agent for Fillers: In filled polymer systems, it improves the bond between inorganic fillers (like silica or glass fibers) and the organic resin, leading to better mechanical properties and dispersion of the filler. innospk.com

Cross-linking Agent: The primary and secondary amine groups are reactive towards various organic resins. In epoxy systems, for example, the amine groups can participate in the curing reaction, cross-linking into the polymer backbone. gelest.cominnospk.com This enhances the mechanical strength, chemical resistance, and thermal stability of the cured material. It is effective in systems based on epoxy, polyurethane, polyester, polyamide, and polysulfide resins. cfsilicones.cominnospk.com

Table 2: Functional Roles in Various Resin Systems

| Resin System | Role of this compound | Resulting Improvement |

|---|---|---|

| Epoxy | Adhesion promoter, cross-linking agent (reacts with epoxy groups). innospk.comlencolo37.com | Enhanced adhesion to substrates, improved mechanical strength and water resistance. lencolo37.com |

| Polyurethane | Adhesion promoter, potential reaction with isocyanate groups. | Improved bond strength to glass and metal. cfsilicones.com |

| Polyester | Adhesion promoter, cross-linking agent. innospk.com | Better adhesion and durability. innospk.com |

| Polysulfide / Polyamide | Coupling agent and adhesion promoter. cfsilicones.com | Increased adhesion for sealants and adhesives. cfsilicones.com |

| UV Cure Systems | Coupling agent for inorganic components. gelest.com | Improved adhesion and material integrity. |

Biomedical and Biotechnological Applications of N 6 Aminohexyl Aminomethyltriethoxysilane

Bioconjugation and Biomolecule Immobilization

The primary and secondary amine groups of N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE, coupled with its silane (B1218182) functionality, make it an effective linker for the covalent attachment of biomolecules to a variety of substrates. This capability is fundamental to numerous biomedical and biotechnological applications.

The covalent immobilization of peptides and DNA onto solid supports is a critical step in the development of various biotechnological platforms, including microarrays and biosensors. This compound facilitates this process by creating a reactive surface on substrates like glass or silica (B1680970). The triethoxysilane (B36694) groups hydrolyze in the presence of water to form silanol (B1196071) groups, which then condense with hydroxyl groups on the substrate surface, forming a stable siloxane bond. This process results in a surface functionalized with primary and secondary amine groups.

For peptide immobilization , these surface amine groups can be activated using various cross-linking agents, such as glutaraldehyde (B144438) or N,N'-disuccinimidyl carbonate, to create a reactive intermediate that can then form a covalent bond with the amine or carboxyl groups of the peptide. Another strategy involves the use of heterobifunctional crosslinkers that first react with the surface amines and then with a specific functional group on the peptide, ensuring a more controlled orientation of the immobilized peptide.

For DNA immobilization , the amine-functionalized surface can be used to directly couple with the phosphate (B84403) backbone of DNA, often activated with carbodiimide (B86325) chemistry. Alternatively, the amino groups can react with modified oligonucleotides that have a reactive group, such as an N-hydroxysuccinimide (NHS) ester, at one end. A closely related compound, N-(6-aminohexyl)aminopropyltrimethoxysilane, has been successfully employed for the immobilization of DNA and PCR primers on beads, highlighting the utility of such diamino functional trialkoxy silanes in these applications. keyorganics.netgelest.com

A general scheme for the covalent attachment of biomolecules using this compound functionalized surfaces is presented below:

| Step | Description |

| 1. Substrate Silanization | The substrate (e.g., glass, silica) is treated with this compound to introduce amine functional groups on the surface. |

| 2. Surface Activation | The amine-functionalized surface is activated with a cross-linking agent (e.g., glutaraldehyde, NHS ester) to create a reactive intermediate. |

| 3. Biomolecule Conjugation | The activated surface is incubated with the biomolecule (peptide or DNA), leading to the formation of a stable covalent bond. |

| 4. Washing and Blocking | The surface is washed to remove any unbound biomolecules, and any remaining reactive sites are blocked to prevent non-specific binding in subsequent steps. |

The performance of a biosensor is critically dependent on the effective immobilization of the bioreceptor (e.g., enzyme, antibody, nucleic acid) onto the transducer surface. This compound plays a crucial role in this process by providing a stable and biocompatible interface for bioreceptor attachment. nih.govnih.govresearchgate.net The long alkyl chain of the molecule can also act as a spacer, which helps to extend the bioreceptor away from the surface, thereby reducing steric hindrance and improving its accessibility to the target analyte.

The amine groups introduced by this compound can be used for the covalent immobilization of a wide range of bioreceptors. For instance, enzymes can be immobilized through their surface-exposed amine or carboxyl groups using appropriate cross-linking chemistries. nih.govresearchgate.netplos.org Similarly, antibodies can be attached in a site-directed manner to preserve their antigen-binding affinity. The ability to create a high density of functional groups on the surface allows for a high loading of bioreceptors, which can enhance the sensitivity of the biosensor.

Drug Delivery Systems and Nanomedicine

The unique chemical properties of this compound make it a valuable component in the design of sophisticated drug delivery systems and nanomedicine platforms.

Mesoporous silica nanoparticles (MSNs) have emerged as promising carriers for controlled drug delivery due to their high surface area, large pore volume, and tunable pore size. epfl.chillinois.edu To prevent premature drug release, the pores of the MSNs can be capped with "gatekeepers" that open in response to specific stimuli, such as a change in pH. nih.govmdpi.comresearchgate.net

This compound can be used to functionalize the surface of MSNs, introducing amine groups that can serve as anchoring points for these gatekeepers. For example, in a pH-responsive system, a large molecule can be attached to the amine groups via a pH-labile bond. In the neutral pH of the bloodstream, the pores are blocked, and the drug is retained within the MSNs. However, upon reaching the acidic microenvironment of a tumor, the bond is cleaved, the gatekeeper is released, and the drug is delivered directly to the target site. nih.govmdpi.com

The amine groups themselves can also act as part of the pH-responsive mechanism. At physiological pH, the amines may be protonated, leading to electrostatic interactions that can hold a charged gatekeeper in place. In a more acidic environment, changes in the protonation state can disrupt these interactions, leading to the opening of the pores.

Nitric oxide (NO) is a signaling molecule with a wide range of physiological functions, including vasodilation, neurotransmission, and immune response. However, its therapeutic application is limited by its short half-life and reactive nature. To overcome these challenges, NO-releasing scaffolds have been developed to provide a controlled and sustained release of NO.

This compound and its close analog, N-(6-aminohexyl)aminopropyltrimethoxysilane (AHAP3), have been instrumental in the development of NO-releasing silica nanoparticles. nih.govnih.govnih.gov The secondary amine groups in these molecules can be converted to N-diazeniumdiolates, which are stable NO donors that release NO upon exposure to physiological conditions.

The synthesis of these NO-releasing nanoparticles typically involves the co-condensation of the aminoalkoxysilane with a silica precursor, such as tetraethoxysilane (TEOS). By controlling the ratio of the aminoalkoxysilane to the silica precursor, the NO loading and release kinetics can be precisely tuned. nih.gov Research has shown that these NO-releasing silica nanoparticles exhibit significant bactericidal activity and can be designed to be non-toxic to mammalian cells. nih.govnih.gov

A study on biotemplated diatomaceous earth silica particles evaluated this compound (AHAMTES) for maximizing NO loading via covalent attachment of N-acetyl-d-penicillamine (NAP), which was then converted to an NO-releasing S-nitroso-N-acetyl-penicillamine (SNAP). nih.gov

| Aminoalkoxysilane | NO Storage (µmol/mg) | NO Release Half-life | Reference |

| N-diazeniumdiolated N-(6-aminohexyl)aminomethyltrimethoxysilane (AHAM3) | 11.3 | 4 min | nih.gov |

| N-diazeniumdiolated (aminoethylaminomethyl)phenethyltrimethoxysilane (AEMP3) | Not specified | 253 min | nih.gov |

| N-diazeniumdiolated (3-trimethoxysilylpropyl)diethylenetriamine (DET3) | Not specified | 101 h | nih.gov |

| S-nitroso-N-acetyl-penicillamine (SNAP)-DE (using APTES) | 0.0372 | Not specified | nih.gov |

The ability to functionalize nanoparticles with targeting ligands is a key strategy in nanomedicine to enhance the delivery of therapeutic agents to specific cells or tissues, thereby increasing efficacy and reducing side effects. illinois.edunih.govnih.gov The amine groups introduced by this compound on the surface of nanoparticles provide convenient handles for the attachment of a wide variety of targeting moieties, including antibodies, peptides, and small molecules. epfl.chillinois.edu

For example, nanoparticles functionalized with this aminosilane (B1250345) can be conjugated to antibodies that recognize tumor-specific antigens, leading to the targeted delivery of a chemotherapeutic payload to cancer cells. plos.org Similarly, peptides that bind to receptors overexpressed on cancer cells can be attached to the nanoparticle surface. mdpi.com

Tissue Engineering and Regenerative Medicine Scaffolds

In the field of tissue engineering and regenerative medicine, the success of synthetic scaffolds hinges on their ability to mimic the natural extracellular matrix (ECM) and support cellular functions such as adhesion, proliferation, and differentiation. Surface modification of these scaffolds is often necessary to enhance their biocompatibility and bioactivity. nih.gov While direct and extensive research on this compound for scaffold modification is not widely published, the principles of using aminosilanes are well-established, allowing for an informed discussion of its potential.

The primary role of this compound in this context is to introduce primary and secondary amine functional groups onto the scaffold surface. These amine groups can significantly alter the surface chemistry, making it more conducive to cell attachment. For instance, studies on similar aminosilanes, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), have demonstrated that the introduction of amine groups improves the hydrophilicity and protein adsorption capabilities of the scaffold material. nih.gov This enhanced protein adsorption, particularly of ECM proteins like fibronectin and vitronectin, is crucial for mediating cell adhesion.

Furthermore, the amine-functionalized surface can be used for the covalent immobilization of bioactive molecules, such as growth factors or peptides, that can direct cell fate and promote tissue regeneration. The long hexyl spacer arm of this compound provides greater flexibility and accessibility for these biomolecules to interact with cellular receptors compared to shorter-chain silanes. This can lead to more effective cell signaling and a more robust regenerative response. While specific performance data for this particular silane in tissue engineering applications is scarce, the known benefits of aminosilane functionalization suggest a strong potential for its use in creating advanced, bioactive scaffolds.

| Property | Description | Implication for Tissue Engineering |

| Surface Chemistry | Introduction of primary and secondary amine groups. | Increases surface energy and wettability, promoting protein adsorption. |

| Biomolecule Immobilization | Covalent attachment of growth factors, peptides, etc. | Creates a bioactive scaffold that can direct cell behavior. |

| Spacer Arm | Long hexyl chain provides flexibility. | Enhances the interaction of immobilized biomolecules with cells. |

Biosensor Development and Diagnostic Platforms

The performance of biosensors is critically dependent on the stable and controlled immobilization of biorecognition elements (e.g., enzymes, antibodies, nucleic acids) onto a transducer surface. This compound plays a significant role in the fabrication of robust and sensitive biosensor interfaces.

Fabrication of Stable and Sensitive Biosensor Interfaces

This compound is utilized to form a stable, covalent linkage between an inorganic substrate (like glass, silicon oxide, or metal oxides) and the biological component of the biosensor. The triethoxysilane groups hydrolyze in the presence of water to form silanol groups, which then condense with hydroxyl groups on the substrate surface to form a durable siloxane bond (Si-O-Si). This process creates a self-assembled monolayer (SAM) that acts as a stable foundation for the biosensor.

The terminal amine groups of the deposited silane layer are then available for the covalent immobilization of biomolecules. This is often achieved through the use of cross-linking agents, such as glutaraldehyde, which react with the amine groups on the silanized surface and the amine groups of the biomolecule, forming a stable imine bond. This covalent attachment prevents the leaching of the bioreceptor, a common issue with physical adsorption methods, thereby enhancing the operational stability and reusability of the biosensor. researchgate.netnih.gov The ability to form a well-ordered and stable interface is a key factor in achieving high sensitivity and a low limit of detection in biosensor systems.

Optimization of Silane Layers for Enhanced Biosensor Performance

The thickness and uniformity of the this compound layer are critical parameters that influence biosensor performance. An optimal silane layer should be thin enough to minimize the distance between the immobilized biomolecule and the transducer surface, facilitating efficient signal transduction. However, it must also be dense enough to provide a high concentration of reactive sites for biomolecule attachment and to effectively passivate the underlying substrate against non-specific binding.

The optimization of the silanization process involves controlling several factors, including the concentration of the silane solution, the reaction time, the temperature, and the curing conditions. For instance, a lower concentration of silane and a shorter deposition time may lead to the formation of a monolayer, which is often desirable for precise control over the surface chemistry. Conversely, higher concentrations and longer reaction times can result in the formation of thicker, polymeric layers. The choice of solvent and the presence of water are also crucial, as they affect the hydrolysis and condensation reactions of the silane.

| Parameter | Objective | Desired Outcome for Biosensor Performance |

| Silane Concentration | Control layer thickness and density. | Monolayer or thin film for optimal signal transduction. |

| Reaction Time | Achieve complete and uniform surface coverage. | High density of reactive sites for biomolecule immobilization. |

| Curing Conditions | Promote stable covalent bonding to the substrate. | Enhanced long-term stability of the biosensor interface. |

| Surface Density | Maximize the number of available amine groups. | Increased loading capacity for bioreceptors, leading to higher sensitivity. |

Characterization and Computational Studies of N 6 Aminohexyl Aminomethyltriethoxysilane Systems

Computational Modeling and Simulation Approaches

Computational methods provide molecular-level insights into the behavior of silane (B1218182) molecules, complementing experimental characterization.

While specific molecular dynamics (MD) simulations for N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE have not been widely reported, this technique is broadly applied to study aminosilane (B1250345) systems. MD simulations can model the self-assembly process of silanes on surfaces like silica (B1680970) or metals, predict the orientation and conformation of the alkylamino chains, and investigate the structure of the silane-water interface during the initial stages of hydrolysis acs.org. These simulations help to understand how factors like chain length and functional groups influence the density and ordering of the resulting silane layer.

The mechanism of hydrolysis and condensation is critical to forming a stable, covalently bonded silane network. Theoretical studies have shown that the molecular structure of the aminosilane plays a decisive role in this process. Aminosilanes are often categorized into three groups based on the ability of the amine functionality to catalyze the reaction intramolecularly nih.govnih.gov.

This compound (AHAMTES) is classified as a Group 3 (G3) aminosilane nih.govnih.gov. In G3 silanes, the amino groups are located far from the silicon atom at the end of a long alkyl chain. This separation makes it sterically impossible for the amine to loop back and act as an intramolecular catalyst for the hydrolysis of the ethoxy groups or the condensation of the resulting silanols nih.govnih.gov.

This has several important consequences:

The hydrolysis and condensation of AHAMTES are significantly slower compared to G1 silanes (like 3-aminopropyltriethoxysilane (B1664141), APTES), where the primary amine is close enough to readily catalyze the reaction nih.govnih.gov.

The reaction is more dependent on intermolecular catalysis (one silane molecule catalyzing another) or external factors like the presence of water and the pH of the system nih.govnih.gov.

While G1 silanes can also catalyze the reverse hydrolysis reaction, leading to layer instability, G3 silanes form layers that, once fully condensed, are expected to be more hydrolytically stable because the catalytic amine is not positioned to assist in the cleavage of the Si-O-Si bonds nih.govnih.govresearchgate.netresearchgate.net.

Table 4: Classification of Aminosilanes Based on Intramolecular Catalysis

| Group | Example Silane(s) | Amine Position | Intramolecular Catalysis | Resulting Layer Properties |

|---|---|---|---|---|

| G1 | APTES | Propyl (primary amine) | Facile catalysis of both silanization and hydrolysis | Layers form readily but can be hydrolytically unstable. |

| G2 | AEAPTES | Propyl (secondary amine) | Catalysis is sterically hindered | Forms stable, reproducible layers. |

| G3 | AHAMTES | Methyl (linked to aminohexyl) | Incapable of intramolecular catalysis | Slower reaction, dependent on intermolecular catalysis; forms hydrolytically stable layers. |

Future Research Directions and Translational Perspectives

Exploration of Novel Reaction Pathways and Derivatives

The inherent reactivity of N-(6-aminohexyl)aminomethyltriethoxysilane, owing to its primary and secondary amine functionalities and hydrolyzable ethoxy groups, opens up a wide array of possibilities for creating novel derivatives with tailored properties. The primary reaction pathways include hydrolysis and condensation of the triethoxysilane (B36694) group, which forms stable siloxane bonds with inorganic substrates like glass and metal oxides. cymitquimica.com Concurrently, the amino groups can participate in a variety of organic reactions.

Current research is focused on moving beyond simple surface treatments to the synthesis of more complex molecular architectures. For instance, the amino groups can be reacted with electrophiles to introduce new functional moieties. The synthesis of novel bi- and tricyclic α-amino acid derivatives showcases the potential for creating highly substituted and unique molecular structures. researchgate.netresearchgate.net Furthermore, the development of palladium-catalyzed intramolecular alpha-arylation of α-amino acid esters to form isoindolines and tetrahydroisoquinoline carboxylic acid esters highlights the sophisticated synthetic routes being explored. researchgate.net

Another promising avenue is the dehydrocoupling of amines and silanes, which offers a more sustainable method for creating Si-N bonds, with hydrogen gas as the only byproduct. rsc.org This approach could lead to the solvent-free, catalyst-driven synthesis of new organosilane diamine copolymers with varied silane (B1218182) substitution and diamine chain lengths. rsc.org

Future research will likely focus on developing derivatives with enhanced functionalities, such as those incorporating photosensitive groups for light-responsive materials or specific ligands for targeted biomedical applications. The synthesis of these novel derivatives will enable the fine-tuning of properties like hydrophobicity, biocompatibility, and stimuli-responsiveness.

Integration into Multi-Functional and Smart Material Systems

The ability of this compound to act as a molecular bridge is being leveraged to create advanced composite materials with superior performance. When used as a coupling agent in fiber-reinforced polymers, it enhances the interfacial adhesion between the fibers and the polymer matrix, leading to improved mechanical properties. For example, the addition of amino silane coupling agents to polyamide 612/glass fiber composites has been shown to significantly improve the mechanical properties of the resulting material. researchgate.net

The integration of this silane into "smart" or stimuli-responsive materials is a particularly exciting area of research. These materials can change their properties in response to external stimuli such as pH, temperature, or light. gelest.commdpi.com For instance, this compound can be incorporated into hydrogel networks to create systems for controlled drug delivery. nih.govemanresearch.org The amino groups can be protonated or deprotonated in response to pH changes, leading to swelling or shrinking of the hydrogel and subsequent release of an encapsulated drug. nih.gov

The development of thermoresponsive hydrogels is another area of interest, where changes in temperature can trigger a sol-gel transition, enabling the on-demand release of therapeutic agents. gelest.com The table below summarizes the impact of an amino silane coupling agent on the properties of a polylactic acid (PLA) composite.

Table 1: Effect of Silane Coupling Agent on the Mechanical Properties of Waste Corrugated Paper Fiber/Polylactic Acid Composites

| Property | Pure PLA | Composite without Coupling Agent | Composite with KH560 Silane Coupling Agent |

| Tensile Modulus (MPa) | Lower | Higher than PLA | Highest Increase |

| Flexural Modulus (MPa) | Lower | Higher than PLA | Increased |

| Elongation at Break (%) | Higher | Lower | Lower |

This table is based on data from a study on the effect of different silane coupling agents on the properties of waste corrugated paper fiber/polylactic acid composites. The study indicates that the addition of a silane coupling agent generally increases the tensile and flexural modulus while decreasing the elongation at break of the composite material. mdpi.com

Future work will likely involve the development of multi-stimuli-responsive systems, where the material can react to several environmental cues, and the creation of self-healing materials where the silane can promote bond reformation upon damage.

Advancements in Biomedical and Environmental Applications

In the biomedical field, this compound is being explored for a range of applications due to its ability to functionalize surfaces and its potential for biocompatibility. One of the most established uses is in the immobilization of biomolecules, such as DNA and proteins, onto solid supports for applications in biosensors and diagnostics. gelest.comseatexcorp.com The amino groups provide a reactive handle for the covalent attachment of these biomolecules.

The functionalization of nanoparticles with this silane is a key area of research for developing targeted drug delivery systems and advanced imaging agents. cymitquimica.comgelest.com For example, aminosilane-functionalized magnetic nanoparticles have shown potential for use in magnetic fluid hyperthermia for cancer therapy. chemicalpapers.com Furthermore, the modification of implantable materials, like the Boston Keratoprosthesis, with derivatives of this silane has been shown to inhibit biofilm formation, a critical factor in preventing post-operative infections. rsc.org

In the environmental sector, the amine functionalities of this compound make it a candidate for applications in carbon capture and the removal of heavy metal ions from water. The amino groups can react with CO2, and research into aminosilane-modified silica (B1680970) has demonstrated potential for highly selective CO2 capture. The development of paper-based sensors for the detection of explosives like 2,4,6-trinitrotoluene (B92697) (TNT) has also been demonstrated using a related aminosilane (B1250345), 3-aminopropyltriethoxysilane (B1664141), which forms a colored complex with TNT. nih.gov

Future research will focus on optimizing the biocompatibility of these materials, developing more sophisticated drug release mechanisms, and enhancing the efficiency and selectivity of environmental remediation technologies.

Scaling-Up and Industrial Implementation Considerations

The successful translation of laboratory-scale innovations to industrial applications requires careful consideration of manufacturing processes, cost-effectiveness, and supply chain logistics. The industrial production of this compound and other functional silanes typically involves multi-step chemical syntheses. uni-regensburg.de The optimization of these processes to improve yield, reduce waste, and lower costs is a key focus for manufacturers.

Life cycle analysis (LCA) is another important tool for assessing the environmental impact of a product from cradle to grave. repec.orgresearchgate.net For silanes, this would involve evaluating the energy consumption and greenhouse gas emissions associated with their production, use, and disposal. The development of recycling processes for silanes, particularly in applications like solar photovoltaic manufacturing, can significantly reduce both costs and environmental impact. repec.orgresearchgate.net

The supply chain for specialty chemicals like this compound is complex and requires careful management to ensure a reliable supply of raw materials and efficient distribution of the final product. seatexcorp.comdeskera.comnetresultsgroup.com The table below outlines key considerations for the industrial implementation of this compound.

Table 2: Industrial Implementation Considerations for this compound

| Factor | Key Considerations |

| Synthesis and Production | - Optimization of reaction conditions to maximize yield and purity. - Development of continuous manufacturing processes to improve efficiency. - Implementation of green chemistry principles to minimize waste and environmental impact. |

| Cost-Effectiveness | - Analysis of raw material price volatility and its impact on production costs. pmarketresearch.com - Evaluation of energy consumption and opportunities for energy savings. - Comparison of production costs with the performance benefits offered by the compound. |

| Supply Chain Management | - Ensuring a stable and reliable source of key raw materials. seatexcorp.com - Management of transportation and storage, especially given the moisture sensitivity of silanes. silicorex.com - Development of robust inventory management systems to meet fluctuating demand. netresultsgroup.com |

| Regulatory and Safety | - Compliance with chemical safety regulations and handling procedures. - Proper labeling and documentation of potential hazards. silicorex.com |

As the demand for high-performance materials continues to grow across various sectors, the industrial implementation of this compound is expected to expand, driven by its unique combination of properties and its potential to enable the next generation of advanced technologies.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES) for experimental design?

- Molecular formula : C₁₃H₃₂N₂O₃Si; molecular weight : 292.49 g/mol .

- Physical properties : Boiling point (160°C at 0.1 mmHg), density (0.928 g/mL at 25°C), refractive index (1.4385 at 20°C), and flash point (>110°C) .

- Toxicity : Oral rat LD₅₀ = 500 mg/kg, classified under HMIS 3-2-1-X (health hazard rating: 3) .

- Methodological relevance : These properties guide solvent selection, reaction temperature limits, and safety protocols. For instance, low boiling point under vacuum suggests suitability for solvent-free silanization .

Q. How does AHAMTES function as a silane coupling agent in composite material synthesis?

- AHAMTES bridges organic and inorganic phases via two functional groups:

- Hydrolyzable triethoxy groups : React with hydroxylated surfaces (e.g., SiO₂, Al₂O₃) to form covalent Si-O-M bonds (M = metal/oxide) .

- Aminoalkyl chain : Modifies surface wettability, enables covalent grafting of biomolecules (e.g., enzymes, DNA), or enhances polymer adhesion .

- Experimental optimization : Hydrolysis time (30–60 min in aqueous ethanol) and curing temperature (60–100°C) are critical for stable monolayer formation .

Advanced Research Questions

Q. How does AHAMTES compare to APTES (3-aminopropyltriethoxysilane) in hydrolytic stability and catalytic activity?

- Hydrolytic stability : AHAMTES forms less stable five-membered cyclic intermediates during hydrolysis due to its longer alkyl chain (C6 vs. C3 in APTES), reducing intramolecular catalysis but improving resistance to aqueous degradation (Table 1) .

| Property | AHAMTES | APTES |

|---|---|---|

| Hydrolysis half-life* | >72 hours | ~24 hours |

| Interfacial pH stability | pH 4–10 | pH 5–9 |

| *In aqueous ethanol (50% v/v), 25°C |

- Catalytic activity : Despite slower kinetics, AHAMTES achieves comparable surface amine density (~5 nm⁻²) via intermolecular amine-catalyzed attachment .

Q. What strategies optimize AHAMTES-mediated functionalization of mesoporous silica nanoparticles (MSNs) for drug delivery?

- Amino density control : Vary AHAMTES concentration (0.5–5% v/v) and reaction time (2–24 hrs) to tune MSN surface amine density (2–8 µmol/m²) .

- Post-functionalization : Use glutaraldehyde or NHS-PEG linkers to conjugate therapeutics (e.g., DNA, proteins) while avoiding steric hindrance from the C6 spacer .

- Stability challenges : AHAMTES-functionalized MSNs show <10% ligand leakage in PBS (pH 7.4) over 7 days, outperforming trimethoxy analogs .

Q. How does AHAMTES enhance oxygen sensor performance in biological microenvironments?

- Sensor design : AHAMTES anchors osmium polypyridyl complexes to nanocrystals via stable amide bonds. The C6 spacer minimizes quenching and improves oxygen sensitivity (detection limit: 0.1 ppm) .

- Experimental validation : Two-photon excitation at 750 nm (AHAMTES-modified sensors) reduces photobleaching by 40% compared to direct physical adsorption .

Data Contradictions and Resolution

Q. Conflicting reports on AHAMTES hydrolysis kinetics: How to reconcile discrepancies in silanization efficiency?

- Observed variance : Hydrolysis rates differ between studies due to solvent polarity (ethanol vs. toluene) and water content (1–5% v/v) .

- Resolution : Pre-hydrolyze AHAMTES in acidic ethanol (pH 4.5) for 1 hour to accelerate ethoxy group hydrolysis, ensuring consistent monolayer formation .

Methodological Recommendations

Best practices for characterizing AHAMTES-modified surfaces:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.